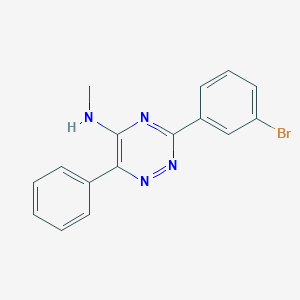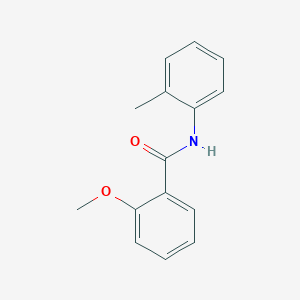
3-(1-acetyl-3-phenyl-4,5-dihydro-1H-pyrazol-5-yl)-7-ethoxy-2(1H)-quinolinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1-acetyl-3-phenyl-4,5-dihydro-1H-pyrazol-5-yl)-7-ethoxy-2(1H)-quinolinone is a chemical compound that has been extensively studied by scientists due to its potential in various fields of research. This compound has been synthesized using various methods and has shown promising results in scientific research applications.
Applications De Recherche Scientifique
3-(1-acetyl-3-phenyl-4,5-dihydro-1H-pyrazol-5-yl)-7-ethoxy-2(1H)-quinolinone has been extensively studied for its potential in various fields of scientific research. This compound has shown promising results in the fields of medicinal chemistry, drug discovery, and cancer research. It has been reported to possess anti-cancer and anti-inflammatory properties, making it a potential candidate for the development of new drugs.
Mécanisme D'action
The mechanism of action of 3-(1-acetyl-3-phenyl-4,5-dihydro-1H-pyrazol-5-yl)-7-ethoxy-2(1H)-quinolinone is not fully understood. However, it has been reported to inhibit the activity of certain enzymes and signaling pathways that are involved in cancer progression and inflammation. It is believed that this compound exerts its anti-cancer and anti-inflammatory effects through the modulation of these pathways.
Biochemical and Physiological Effects
Studies have shown that 3-(1-acetyl-3-phenyl-4,5-dihydro-1H-pyrazol-5-yl)-7-ethoxy-2(1H)-quinolinone has various biochemical and physiological effects. It has been reported to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth and proliferation of cancer cells, and reduce inflammation. Additionally, this compound has been shown to have low toxicity in normal cells, making it a potential candidate for the development of new drugs.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 3-(1-acetyl-3-phenyl-4,5-dihydro-1H-pyrazol-5-yl)-7-ethoxy-2(1H)-quinolinone in lab experiments is its potential in drug discovery and development. Its anti-cancer and anti-inflammatory properties make it a promising candidate for the development of new drugs. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for research on 3-(1-acetyl-3-phenyl-4,5-dihydro-1H-pyrazol-5-yl)-7-ethoxy-2(1H)-quinolinone. One direction is to further investigate its anti-cancer and anti-inflammatory properties and identify the specific enzymes and signaling pathways that it targets. Another direction is to develop new methods for synthesizing this compound that are more efficient and cost-effective. Additionally, further studies are needed to investigate the toxicity and pharmacokinetics of this compound in vivo, which will be important for its development as a new drug.
Conclusion
In conclusion, 3-(1-acetyl-3-phenyl-4,5-dihydro-1H-pyrazol-5-yl)-7-ethoxy-2(1H)-quinolinone is a chemical compound that has shown promising results in various fields of scientific research. Its anti-cancer and anti-inflammatory properties make it a potential candidate for the development of new drugs. However, further studies are needed to fully understand its mechanism of action, toxicity, and pharmacokinetics.
Méthodes De Synthèse
The synthesis of 3-(1-acetyl-3-phenyl-4,5-dihydro-1H-pyrazol-5-yl)-7-ethoxy-2(1H)-quinolinone has been reported using various methods. One of the most commonly used methods involves the reaction of 2-ethoxy-3-formyl quinoline with 1-phenyl-3-methyl-5-pyrazolone in the presence of acetic anhydride. This reaction yields the desired product, which is then purified and characterized using various analytical techniques.
Propriétés
Nom du produit |
3-(1-acetyl-3-phenyl-4,5-dihydro-1H-pyrazol-5-yl)-7-ethoxy-2(1H)-quinolinone |
|---|---|
Formule moléculaire |
C22H21N3O3 |
Poids moléculaire |
375.4 g/mol |
Nom IUPAC |
3-(2-acetyl-5-phenyl-3,4-dihydropyrazol-3-yl)-7-ethoxy-1H-quinolin-2-one |
InChI |
InChI=1S/C22H21N3O3/c1-3-28-17-10-9-16-11-18(22(27)23-19(16)12-17)21-13-20(24-25(21)14(2)26)15-7-5-4-6-8-15/h4-12,21H,3,13H2,1-2H3,(H,23,27) |
Clé InChI |
VAUNDSAONDNYBX-UHFFFAOYSA-N |
SMILES |
CCOC1=CC2=C(C=C1)C=C(C(=O)N2)C3CC(=NN3C(=O)C)C4=CC=CC=C4 |
SMILES canonique |
CCOC1=CC2=C(C=C1)C=C(C(=O)N2)C3CC(=NN3C(=O)C)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-methyl-N-[3-(8-methyl-3,4-dihydro-2H-quinoline-1-carbonyl)phenyl]propanamide](/img/structure/B259037.png)
![N-[3-(1H-imidazol-1-yl)propyl]-7-(trifluoromethyl)-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline-10-carboxamide](/img/structure/B259038.png)
![N-(4-fluorophenyl)-N-{4-[4-(morpholinosulfonyl)phenyl]-1,3-thiazol-2-yl}amine](/img/structure/B259046.png)
amino]acetate](/img/structure/B259047.png)





![2-phenyl-N-[2-(1-piperidinyl)ethyl]acetamide](/img/structure/B259056.png)

![Ethyl 2-{[(2,4-difluorophenoxy)acetyl]amino}-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B259061.png)
